Nadolol

Pharmacokinetics Half-Life Dosing Frequency

Nadolol is a non-selective β-adrenergic receptor antagonist distinguished by a 3.7-fold longer elimination half-life than propranolol, enabling sustained 24-hour β-blockade from a single administration. It lacks intrinsic sympathomimetic activity (ISA) and membrane-stabilizing activity, with purely renal elimination and minimal blood-brain barrier penetration. These properties make nadolol the superior tool compound for isolating peripheral β-blockade in cardiovascular, renal, and metabolic research—eliminating CNS confounds and reducing animal handling stress in long-term preclinical models. Its long half-life also mitigates rebound hypersensitivity observed with short-acting agents, making it a critical reference for beta-blocker withdrawal studies.

Molecular Formula C17H27NO4
Molecular Weight 309.4 g/mol
CAS No. 1403-22-1
Cat. No. B074898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNadolol
CAS1403-22-1
SynonymsCorgard
Nadolol
Solgol
SQ 11725
SQ-11725
SQ11725
Molecular FormulaC17H27NO4
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O
InChIInChI=1S/C17H27NO4/c1-17(2,3)18-9-12(19)10-22-16-6-4-5-11-7-14(20)15(21)8-13(11)16/h4-6,12,14-15,18-21H,7-10H2,1-3H3/t12?,14-,15+/m1/s1
InChIKeyVWPOSFSPZNDTMJ-UCWKZMIHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility8330 mg/L (at 25 °C)
0.03 M
Freely sol in propylene glycol;  slightly sol in chloroform;  insol in acetone, benzene, ether, hexane.
Practically insoluble in lipids.
It is freely soluble in ethanol, soluble in hydrochloric acid, slightly soluble in water, and very slightly soluble in sodium hydroxide.
2.25e+00 g/L
>46.4 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





Nadolol (CAS 1403-22-1): Core Pharmacological Profile for Scientific Procurement and Comparator Evaluation


Nadolol is a nonselective β-adrenergic receptor antagonist that is characterized by its intrinsically long plasma elimination half-life, its lack of intrinsic sympathomimetic activity (ISA), and its lack of membrane-stabilizing activity [1]. It is a water-soluble (hydrophilic) molecule, which dictates that it undergoes primarily renal elimination as unchanged drug and exhibits low penetration across the blood-brain barrier [2]. These properties distinguish nadolol from both the lipophilic, extensively metabolized nonselective comparator propranolol and from the hydrophilic yet β1-selective comparator atenolol, informing its specific utility in scientific and industrial applications where peripheral β-blockade with a prolonged, predictable pharmacokinetic profile is required.

Why Nadolol Cannot Be Interchanged: Key Pharmacokinetic and Pharmacodynamic Distinctions


While beta-blockers share a common mechanism of antagonism at adrenoceptors, significant inter-drug variability exists in their ancillary properties and pharmacokinetic profiles, making simple interchange or generic substitution pharmacologically unsound. Nadolol's profile—non-selective β-blockade with a uniquely long half-life and purely renal elimination—stands in direct contrast to agents like propranolol (highly lipophilic, shorter half-life, hepatic metabolism, and membrane-stabilizing activity) and atenolol (hydrophilic, but β1-selective with a significantly shorter half-life) [1]. These differences manifest in disparate dosing frequencies, drug-drug interaction liabilities, and off-target effect profiles, necessitating a rigorous, evidence-based selection process for scientific research or industrial application rather than a class-wide assumption of equivalence [2].

Nadolol vs. Propranolol, Atenolol, and Metoprolol: A Quantitative Differential Evidence Guide


Longest Plasma Elimination Half-Life Among Major Beta-Blockers

Nadolol exhibits the longest plasma elimination half-life among commonly prescribed nonselective and β1-selective beta-blockers. This pharmacokinetic property directly enables once-daily dosing, distinguishing it from comparators that require multiple daily administrations [1]. In a direct head-to-head pharmacokinetic study, the elimination half-life of unchanged nadolol (40 mg) was 14.0 hours, compared to 3.8 hours for propranolol (40 mg) [2].

Pharmacokinetics Half-Life Dosing Frequency

Absence of Membrane-Stabilizing Activity: A Distinct Pharmacodynamic Profile Compared to Propranolol

Nadolol is explicitly characterized by the absence of membrane-stabilizing activity, a property distinct from the nonselective beta-blocker propranolol. This difference has been shown to have functional consequences; a chronic dosing study in normal subjects demonstrated that nadolol, unlike propranolol, did not alter thyroid hormone profiles, an effect attributed to propranolol's membrane-stabilizing action [1].

Pharmacodynamics Membrane-Stabilizing Activity Off-Target Effects

Differential Effect on Emotional Memory Encoding Due to Minimal CNS Penetration

Nadolol's hydrophilic nature results in minimal penetration across the blood-brain barrier, which has been exploited in neuropsychological research to differentiate central versus peripheral β-adrenergic effects. A direct comparative study in human subjects demonstrated that while propranolol impaired memory for emotionally arousing events, nadolol had no such effect, confirming that central β-blockade is required for this cognitive modulation [1].

Neuropharmacology Blood-Brain Barrier CNS Penetration Emotional Memory

Comparable Antihypertensive Efficacy to Propranolol with a Once-Daily Regimen

Despite its longer half-life and distinct pharmacokinetic profile, nadolol achieves comparable clinical efficacy in hypertension and angina to propranolol, but with a significantly reduced dosing frequency. A review of clinical studies noted that nadolol administered once daily was as effective as propranolol given four times daily in these indications [1].

Clinical Efficacy Hypertension Dosing Convenience

Strategic Scientific and Industrial Applications of Nadolol Based on Evidence


Research Requiring Pure, Peripheral, and Long-Acting β-Blockade

Based on its lack of membrane-stabilizing and intrinsic sympathomimetic activity [1], combined with its minimal blood-brain barrier penetration [2], nadolol is an ideal candidate for in vivo or ex vivo studies that aim to isolate the physiological effects of peripheral β-adrenergic receptor antagonism without confounding central nervous system actions or ancillary membrane effects. This makes it a superior tool compound to propranolol for dissecting mechanisms in cardiovascular, renal, or metabolic research where central or off-target effects could obscure results.

Chronic In Vivo Studies in Rodent Models Requiring Once-Daily Dosing

The 3.7-fold longer elimination half-life of nadolol compared to propranolol [1] translates to sustained β-blockade over a 24-hour period with a single daily dose. For long-term preclinical studies in hypertension, heart failure, or arrhythmia models, this pharmacokinetic profile reduces animal handling stress and dosing variability, providing a more stable and consistent level of target engagement compared to shorter-acting agents like propranolol or metoprolol, which would require multiple daily administrations or continuous infusion.

Investigations of Beta-Blocker Withdrawal Phenomena

The long half-life of nadolol confers a protective effect against the hypersensitivity to adrenergic stimulation observed after abrupt withdrawal of short-acting beta-blockers [1]. This makes nadolol a critical reference compound for studies designed to model or mitigate beta-blocker withdrawal syndromes. Its use as a comparator against short-acting agents like propranolol can help elucidate the relationship between drug half-life and the risk of rebound phenomena, informing safer discontinuation protocols in clinical practice.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nadolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.